Sterically Hindered Aryl–C(sp³) Bond Rotation Confirmed by ¹³C NMR
2,6-Dimethyl-1-phenylcyclohexan-1-ol exhibits steric inhibition of phenyl group rotation, directly detected by ¹³C NMR spectroscopy . The ortho-methyl groups restrict rotation about the aryl–C(sp³) bond, leading to observable rotameric broadening or splitting in the NMR spectrum at ambient temperature. In contrast, the non-methylated parent compound 1-phenylcyclohexanol undergoes fast, unrestricted rotation on the NMR timescale under identical conditions, with no evidence of hindered rotation reported . While a quantitative free energy of activation (ΔG‡) for the target compound was not numerically reported in the available literature, later studies on closely related ortho-substituted phenylcyclohexanes have measured rotational barriers of up to 92 kJ mol⁻¹, confirming the magnitude of the steric effect .
| Evidence Dimension | Phenyl group rotational freedom (¹³C NMR observable atropisomerism) |
|---|---|
| Target Compound Data | Hindered rotation observed; rotameric signals resolved at ambient temperature (qualitative) |
| Comparator Or Baseline | 1-Phenylcyclohexanol: fast rotation on NMR timescale; no rotameric signal splitting observed |
| Quantified Difference | Qualitative presence vs. absence of hindered rotation; rotational barrier estimated at ≤92 kJ mol⁻¹ based on structurally analogous ortho-substituted phenylcyclohexanes |
| Conditions | ¹³C NMR spectroscopy in solution (CDCl₃ or similar); variable-temperature NMR for barrier estimation in analog studies |
Why This Matters
Restricted aryl rotation directly impacts molecular recognition and binding; a compound that exhibits atropisomerism may display conformation-dependent biological activity not captured by freely rotating analogs in screening cascades.
- [1] K. Homberger, W. E. Hull, Steric inhibition of the rotation of the phenyl groups in 2,6-dimethyl-1-phenylcyclohexanol and dendrocrepine detected by means of carbon-13 nuclear magnetic resonance, Tetrahedron Letters, 1978, 19, 4553–4556. View Source
- [2] S. Thitimuta et al., Atropisomerism about Aryl–C(sp3) Bonds: Conformational Behavior of Substituted Phenylcyclohexanes in Solution, Journal of Molecular Structure, 2016, 1123, 87–95 (rotational barriers up to 92 kJ mol⁻¹ for ortho-substituted analogs). View Source
